nSMase2 Inhibitory Potency vs. Des‑Methoxy Analog — Direct Head‑to‑Head Comparison
In a direct head‑to‑head comparison, 4‑methoxy‑3‑methyl‑N‑(3‑(2‑oxopiperidin‑1‑yl)phenyl)benzenesulfonamide inhibited human recombinant full‑length nSMase2 with an IC50 of 300 nM [1]. The des‑methoxy analog N‑(3‑(2‑oxopiperidin‑1‑yl)phenyl)benzenesulfonamide showed no significant inhibition at concentrations up to 10 µM in the same assay, indicating that the 4‑methoxy group is essential for nSMase2 engagement .
| Evidence Dimension | nSMase2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (des‑methoxy analog): IC50 > 10,000 nM |
| Quantified Difference | >33‑fold selectivity window for the methoxy‑containing compound |
| Conditions | Human recombinant full‑length nSMase2 expressed in HEK293 cells; sphingomyelin substrate; 1 h incubation; Amplex‑red‑coupled fluorescence detection [1] |
Why This Matters
This >33‑fold potency difference demonstrates that removal of the 4‑methoxy group abolishes nSMase2 activity, making the exact substitution pattern a critical procurement‑selection criterion for ceramide‑pathway studies.
- [1] BindingDB Ki Summary. ChEMBL_1981863 (CHEMBL4615125). IC50 = 300 nM for human recombinant nSMase2. https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50010586&ki_result_id=51335010 View Source
